1,2-二溴乙基三甲基硅烷

描述

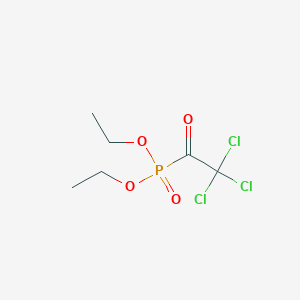

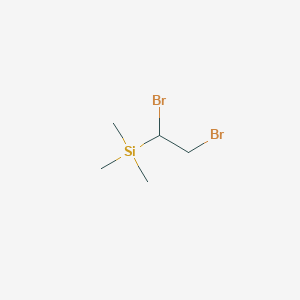

1,2-Dibromoethyltrimethylsilane is an organic silicon compound with the chemical formula C5H12Br2Si . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2-Dibromoethyltrimethylsilane involves a reaction with NBS and benzamide in acetonitrile at 20°C for 20 hours . The reaction yields 1,2-Dibromoethyltrimethylsilane with a yield of 92% .

Molecular Structure Analysis

The molecular formula of 1,2-Dibromoethyltrimethylsilane is C5H12Br2Si, and its molecular weight is 260.04 g/mol . The canonical SMILES representation is CSi©C(CBr)Br .

Physical And Chemical Properties Analysis

1,2-Dibromoethyltrimethylsilane is a colorless liquid and volatile . It has a low density, a melting point of -32°C, and a boiling point of 150°C .

科学研究应用

Activation of Carbonyl Functionality

1,2-Dibromoethyltrimethylsilane is used in the activation of carbonyl functionality, which is a fundamental approach in organic synthesis and is crucial for a variety of industrial-scale condensation reactions . In esterification and aldol condensation, the susceptibility of the carbonyl group to nucleophile attack allows the construction of a variety of useful organic compounds . An advanced methodology for the direct esterification of carboxylic acids and alcohols, and for aldol condensation of aldehydes using widely available, inexpensive, and metal-free 1,3-dibromo-5,5-dimethylhydantoin under neat reaction conditions has been reported .

Synthesis and Polymerization of α-Trimethylsilyl Acrylic Monomers

1,2-Dibromoethyltrimethylsilane is used in the synthesis and polymerization of α-trimethylsilyl acrylic monomers . α- acrylic acid and its methyl ester were prepared in good yield starting from 1,2-dibromoethyltrimethylsilane . These monomers were polymerized with difficulty by free radicals to viscous polymers, but gave solid copolymers with styrene . The methyl ester was also a weak monomer in anionic polymerization .

安全和危害

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . Always consult a doctor in these situations . For firefighting measures, use dry chemical, carbon dioxide, or alcohol-resistant foam .

属性

IUPAC Name |

1,2-dibromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540539 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18146-08-2 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?

A1: 1,2-Dibromoethyltrimethylsilane serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of 1,2-Dibromoethyltrimethylsilane as a key precursor in this synthesis pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。